molecular formula C16H25N3OS2 B2455811 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034383-72-5

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2455811
CAS No.: 2034383-72-5
M. Wt: 339.52
InChI Key: QIHFYAJUSSGGSZ-UHFFFAOYSA-N
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Description

“1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea” is a complex organic compound that features a combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Piperidine Derivative: Starting with a piperidine derivative, the tetrahydro-2H-thiopyran-4-yl group can be introduced through nucleophilic substitution reactions.

    Urea Formation: The thiophen-2-yl group can be attached to the piperidine derivative through a urea linkage, often using reagents like isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thiopyran ring.

    Reduction: Reduction reactions could target the urea linkage or the thiophen ring.

    Substitution: Various substitution reactions can occur, especially on the piperidine and thiophen rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Investigated for potential use in treating various diseases due to its unique structural features.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-4-yl)methyl-3-(thiophen-2-yl)urea
  • 1-(Tetrahydro-2H-thiopyran-4-yl)piperidine

Uniqueness

The unique combination of the tetrahydro-2H-thiopyran, piperidine, and thiophen-2-yl groups in “1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea” provides distinct chemical and physical properties that may not be present in similar compounds.

Properties

IUPAC Name

1-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS2/c20-16(18-15-2-1-9-22-15)17-12-13-3-7-19(8-4-13)14-5-10-21-11-6-14/h1-2,9,13-14H,3-8,10-12H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHFYAJUSSGGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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